6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine
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Overview
Description
6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine is a heterocyclic compound that features a furan ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine typically involves the following steps:
Formation of the Furan-2-carbonyl Chloride: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride.
Nucleophilic Substitution: The furan-2-carbonyl chloride is then reacted with piperazine to form 4-(Furan-2-carbonyl)piperazine.
Coupling Reaction: Finally, 4-(Furan-2-carbonyl)piperazine is coupled with 6-chloropyridin-3-amine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in anti-tubercular applications, it may inhibit the function of enzymes critical for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(naphthalen-2-ylmethyl)-2-oxo-4a,5,6,7,8,8a-hexahydroquinoline-3-carbonitrile
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine is unique due to its specific combination of a furan ring, a piperazine ring, and a pyridine ring. This unique structure allows it to interact with biological targets in ways that similar compounds may not, potentially leading to different biological activities and therapeutic applications.
Properties
IUPAC Name |
[4-(5-aminopyridin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-11-3-4-13(16-10-11)17-5-7-18(8-6-17)14(19)12-2-1-9-20-12/h1-4,9-10H,5-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEBAJDNSYPJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)N)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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